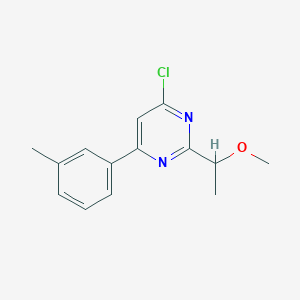![molecular formula C14H7BrClNO3 B11791411 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11791411.png)
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with appropriate aldehydes or carboxylic acids under various reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the use of continuous flow reactors and high-throughput screening of catalysts to optimize yield and purity. The use of metal catalysts and ionic liquid catalysts has been explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce other functional groups.
Substitution: Halogen substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparaison Avec Des Composés Similaires
5-Bromobenzoxazole-2-thiol: This compound shares the benzoxazole core but has a thiol group instead of a carboxylic acid group.
Benzo[d]thiazole-2-thiol: Similar in structure but contains a sulfur atom in the heterocyclic ring instead of an oxygen atom.
Indole Derivatives: These compounds have a similar bicyclic structure but with a nitrogen atom in the five-membered ring.
Uniqueness: 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Propriétés
Formule moléculaire |
C14H7BrClNO3 |
|---|---|
Poids moléculaire |
352.56 g/mol |
Nom IUPAC |
2-(5-bromo-2-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C14H7BrClNO3/c15-8-2-3-10(16)9(6-8)13-17-11-5-7(14(18)19)1-4-12(11)20-13/h1-6H,(H,18,19) |
Clé InChI |
BYFNFCZRQOMHKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C3=C(C=CC(=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


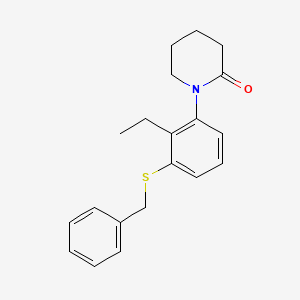
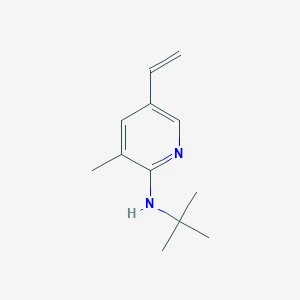
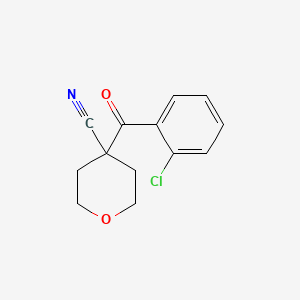
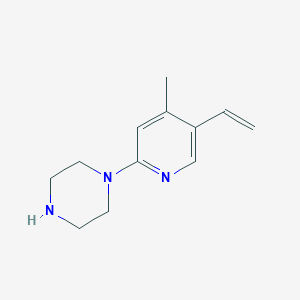

![6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791364.png)
![1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B11791370.png)

![Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11791379.png)
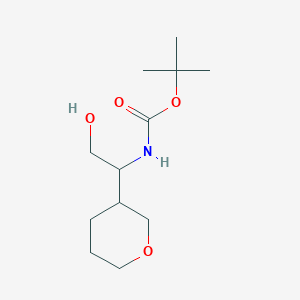
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11791385.png)
